molecular formula C13H19N B13279062 8-Butyl-1,2,3,4-tetrahydroisoquinoline

8-Butyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13279062
M. Wt: 189.30 g/mol
InChI Key: QHJJODDJCFKLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Butyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound based on the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The THIQ core is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals, known to exhibit diverse pharmacological activities including antitumor, antibacterial, antiviral, and anti-inflammatory effects . Researchers value this scaffold for its versatility in synthesis, often employing classic reactions such as the Pictet-Spengler condensation or Bischler-Nepieralski cyclization to create a diverse library of analogs for structure-activity relationship (SAR) studies . The specific substitution with a butyl group at the 8-position is of particular interest for exploring steric and electronic influences on biological activity, potentially modulating properties like lipophilicity and target binding affinity . This compound serves as a key intermediate for developing novel therapeutic agents targeting conditions such as neurodegenerative disorders, cancer, and various infectious diseases . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

8-butyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C13H19N/c1-2-3-5-11-6-4-7-12-8-9-14-10-13(11)12/h4,6-7,14H,2-3,5,8-10H2,1H3

InChI Key

QHJJODDJCFKLGD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CC2=C1CNCC2

Origin of Product

United States

Synthetic Methodologies for 8 Butyl 1,2,3,4 Tetrahydroisoquinoline and Analogous Structures

Established Routes for the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core Synthesis

The construction of the 1,2,3,4-tetrahydroisoquinoline framework is a well-established field in organic synthesis, with several classical and modern methods at the disposal of chemists. These methods can be broadly categorized into cyclization reactions, multicomponent strategies, and reductive approaches.

Classical Cyclization Reactions (e.g., Pictet–Spengler, Bischler–Napieralski)

Two of the most venerable and widely used methods for the synthesis of the THIQ core are the Pictet–Spengler and Bischler–Napieralski reactions. wikipedia.orgnrochemistry.comslideshare.netwikipedia.org

The Pictet–Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) to form the tetrahydroisoquinoline ring. wikipedia.orgnumberanalytics.comjk-sci.comdepaul.edu The reaction mechanism proceeds through the initial formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring to forge the new carbon-carbon bond, and subsequent deprotonation restores aromaticity. wikipedia.orgdepaul.edu The success of the Pictet–Spengler reaction is often dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly facilitating the cyclization. jk-sci.com

The Bischler–Napieralski reaction , discovered in 1893, provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under acidic conditions. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring. nrochemistry.comorganic-chemistry.org Similar to the Pictet–Spengler reaction, the Bischler–Napieralski cyclization is generally more efficient for aromatic rings bearing electron-donating substituents. nrochemistry.com

Table 1: Comparison of Classical Cyclization Reactions for Tetrahydroisoquinoline Synthesis
ReactionStarting MaterialsKey IntermediateInitial ProductTypical Conditions
Pictet–Spenglerβ-Arylethylamine, Aldehyde/KetoneIminium ion1,2,3,4-TetrahydroisoquinolineProtic or Lewis acid (e.g., HCl, TFA, BF₃·OEt₂) jk-sci.com
Bischler–Napieralskiβ-ArylethylamideNitrilium ion3,4-DihydroisoquinolineDehydrating agent (e.g., POCl₃, P₂O₅) in refluxing solvent wikipedia.orgorganic-chemistry.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single operation. semanticscholar.org Several MCRs have been developed for the synthesis of substituted tetrahydroisoquinolines. semanticscholar.orgrsc.org These strategies often allow for the rapid generation of molecular diversity and can provide access to highly functionalized THIQ derivatives that would be challenging to prepare using classical methods. For instance, a one-pot synthesis of 1-substituted THIQs can be achieved through a microwave-assisted Pictet-Spengler type reaction, significantly accelerating the process. rsc.org Other MCRs might involve the combination of an amine, an aldehyde, and a third component that gets incorporated into the final structure, often at the C1 position. semanticscholar.org

Reductive Cyclization and Hydroamination Approaches

Reductive cyclization methods provide an alternative route to the THIQ core. A common strategy involves the cyclization of β-aryl nitriles. For example, the reduction of a nitrile group in a suitably substituted β-arylethylnitrile can lead to an intermediate imine that undergoes spontaneous or catalyzed cyclization and further reduction to the tetrahydroisoquinoline.

Intramolecular hydroamination of alkenes has also been developed as a powerful tool for the construction of nitrogen-containing heterocycles, including tetrahydroisoquinolines. This approach typically involves the cyclization of an o-alkenyl-substituted phenethylamine (B48288) derivative, often catalyzed by transition metals. This method offers a direct way to form the N-C bond of the heterocyclic ring.

Regioselective Introduction of Substituents at the 8-Position

To synthesize 8-butyl-1,2,3,4-tetrahydroisoquinoline, regioselective functionalization of the aromatic ring is paramount. The C8 position is ortho to the point of fusion of the heterocyclic ring, and its direct functionalization can be achieved through several modern synthetic techniques.

Directed Ortho-Metalation and Lithiation-Based Strategies at C8

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-butyllithium or s-butyllithium), directing deprotonation to the adjacent ortho position. researchgate.net In the context of tetrahydroisoquinolines, a suitable directing group on the nitrogen atom can facilitate lithiation at the C8 position. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce the desired substituent.

For tetrahydroisoquinolines, the nitrogen atom itself can act as a directing group, though its efficacy can be enhanced by converting it into a more potent DMG, such as a carbamate (B1207046) (e.g., Boc group) or an amide. The lithiation of N-Boc-1,2,3,4-tetrahydroisoquinoline has been shown to occur regioselectively at the C8 position under specific conditions, allowing for the introduction of various functional groups upon quenching with electrophiles. To introduce a butyl group, the C8-lithiated intermediate would be treated with an appropriate electrophile such as 1-bromobutane (B133212) or butyl triflate.

Table 2: Key Aspects of Directed Ortho-Metalation at C8
Directing Group (on Nitrogen)Lithiation ReagentTypical Electrophile for ButylationKey Advantage
Boc (tert-butyloxycarbonyl)s-BuLi/TMEDA or n-BuLi1-Bromobutane, Butyl triflateHigh regioselectivity for the C8 position.
Amiden-BuLi or s-BuLiButyl iodideStrong directing effect.

Cross-Coupling Reactions at C8 (e.g., Suzuki-Miyaura, Heck) from Halogenated Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. To apply these methods for C8-functionalization, a precursor, typically an 8-halo-1,2,3,4-tetrahydroisoquinoline (e.g., 8-bromo- or 8-iodo-THIQ), is required. This halogenated intermediate can then be coupled with a suitable organometallic reagent.

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that pairs an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. To synthesize this compound via this method, an 8-bromo- or 8-iodo-THIQ derivative would be coupled with butylboronic acid or its pinacol (B44631) ester.

The Heck reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organic halide with an alkene. organic-chemistry.org While typically used to form vinylarenes, modifications of the Heck reaction can be employed to introduce alkyl groups. For the synthesis of an 8-butyl-substituted THIQ, this might involve a more complex, multi-step sequence starting from a Heck coupling product. A more direct application would be the coupling of an 8-halo-THIQ with 1-butene, followed by reduction of the resulting double bond.

Table 3: Cross-Coupling Reactions for C8-Functionalization
ReactionTHIQ PrecursorCoupling Partner for ButylationCatalyst System
Suzuki-Miyaura8-Bromo- or 8-Iodo-THIQButylboronic acid or its pinacol esterPalladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃)
Heck8-Bromo- or 8-Iodo-THIQ1-Butene (followed by reduction)Palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand

Methods for Butyl Chain Integration at the 8-Position

The introduction of a butyl group at the 8-position of the 1,2,3,4-tetrahydroisoquinoline core is a key synthetic challenge that can be addressed through several methodologies.

Alkylation with Butyl Organometallic Reagents (e.g., Butyllithium)

One of the primary methods for introducing a butyl group at the 8-position involves the use of organometallic reagents, with butyllithium (B86547) being a prominent example. This approach typically relies on the directed ortho-metalation (DoM) of a suitably protected tetrahydroisoquinoline precursor. The nitrogen atom of the tetrahydroisoquinoline ring is first protected with a group that can direct the lithiation to the adjacent C-8 position.

The process generally begins with the protection of the nitrogen atom, often with a tert-butoxycarbonyl (Boc) group. This N-Boc-tetrahydroisoquinoline is then treated with a strong base, such as n-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The Boc group directs the deprotonation to the C-8 position, forming a lithiated intermediate. This intermediate is then quenched with an electrophilic source of the butyl group, such as butyl iodide or butyl bromide, to yield the 8-butyl-N-Boc-1,2,3,4-tetrahydroisoquinoline. The final step involves the deprotection of the nitrogen atom to afford the desired product.

StepReagent/ConditionPurpose
1. Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂OIntroduction of the Boc protecting group on the nitrogen atom.
2. Lithiation n-Butyllithium/TMEDADirected ortho-metalation at the C-8 position.
3. Alkylation Butyl iodide or Butyl bromideIntroduction of the butyl group at the C-8 position.
4. Deprotection Trifluoroacetic acid (TFA) or HClRemoval of the Boc protecting group.

This method provides a direct and efficient route to 8-alkylated tetrahydroisoquinolines. The choice of the protecting group and the reaction conditions are critical for achieving high yields and selectivity.

Stereochemical Considerations in Butyl-Substituted Tetrahydroisoquinoline Synthesis

When substituents are introduced into the tetrahydroisoquinoline ring, particularly at positions that can create a chiral center, controlling the stereochemistry becomes a critical aspect of the synthesis. The introduction of a butyl group at the 8-position does not in itself create a chiral center at C-8. However, if other chiral centers are present or are being formed in the molecule (e.g., at C-1), the presence of the 8-butyl group can influence the stereochemical outcome of the reactions.

Several strategies are employed to control the stereochemistry in the synthesis of substituted tetrahydroisoquinolines:

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary attached to the nitrogen atom. This auxiliary can direct the stereochemical course of subsequent reactions, such as alkylation or reduction. For instance, a chiral sulfinyl group can be used as a chiral auxiliary. The intermediate N-p-tolyl sulfinyl phenylethylamine can undergo cyclization with an aldehyde via a Pictet-Spengler condensation, leading to the formation of a tetrahydroisoquinoline with high diastereoselectivity. The chiral auxiliary is then removed to yield the enantiomerically enriched product. rsc.org

Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions is another powerful strategy. For example, asymmetric hydrogenation of a dihydroisoquinoline precursor using a chiral transition-metal catalyst (e.g., a Ru-TsDPEN complex) can lead to the formation of a tetrahydroisoquinoline with a chiral center at C-1 in high enantiomeric excess. nih.gov

Substrate Control: In some cases, existing stereocenters in the substrate can direct the stereochemistry of new stereocenters. While the 8-butyl group is not a stereocenter, its steric bulk can influence the facial selectivity of reactions at other positions in the ring, potentially leading to a preferred diastereomer.

Nitrogen Protection and Deprotection Strategies in 1,2,3,4-Tetrahydroisoquinoline Synthesis

The secondary amine in the 1,2,3,4-tetrahydroisoquinoline ring is often reactive under various synthetic conditions. Therefore, protection of this nitrogen is a common and often necessary step in the synthesis of its derivatives. The choice of the protecting group is crucial as it must be stable to the reaction conditions of subsequent steps and easily removable under mild conditions.

Several protecting groups are commonly used for the nitrogen atom of tetrahydroisoquinolines:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for amines. It is introduced by reacting the tetrahydroisoquinoline with di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is stable to a wide range of reaction conditions, including those involving organometallic reagents. It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Benzyl (B1604629) (Bn): The benzyl group is another common protecting group for amines. It is typically introduced by reaction with benzyl bromide or benzyl chloride in the presence of a base. The benzyl group is stable to many reagents but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).

Carbobenzyloxy (Cbz): The Cbz group is introduced using benzyl chloroformate. Similar to the benzyl group, it is removed by catalytic hydrogenolysis.

Protecting GroupIntroduction ReagentDeprotection ConditionKey Features
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (TFA, HCl)Stable to many nucleophiles and bases.
Benzyl (Bn) Benzyl bromide or chlorideCatalytic Hydrogenolysis (H₂/Pd-C)Stable to acidic and basic conditions.
Carbobenzyloxy (Cbz) Benzyl chloroformateCatalytic Hydrogenolysis (H₂/Pd-C)Commonly used in peptide synthesis.

The ability to protect and deprotect the nitrogen atom efficiently is fundamental to the successful synthesis of complex this compound analogs.

Advanced Spectroscopic and Chromatographic Characterization of 8 Butyl 1,2,3,4 Tetrahydroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D experiments)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the parent 1,2,3,4-tetrahydroisoquinoline (B50084), the spectrum shows characteristic signals for the aromatic protons and three sets of aliphatic protons in the saturated heterocyclic ring. chemicalbook.com The introduction of a butyl group at the C-8 position of the aromatic ring would introduce significant, predictable changes. Specifically, new signals corresponding to the butyl chain's methyl (CH₃) and methylene (B1212753) (CH₂) groups would appear in the upfield aliphatic region (approx. 0.9-2.7 ppm). The aromatic region would also be altered, with the signal for the C-7 proton likely showing a coupling to the C-5 and C-6 protons, and the C-8 position lacking a proton signal.

¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. For 8-Butyl-1,2,3,4-tetrahydroisoquinoline, the spectrum is expected to show 13 distinct signals, corresponding to the nine carbons of the tetrahydroisoquinoline core and the four carbons of the butyl group. The signals for the butyl chain would appear in the upfield region. The aromatic carbon signals would be shifted compared to the parent compound due to the electronic effects of the alkyl substituent.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign all proton and carbon signals. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the butyl chain and the aliphatic ring. An HSQC spectrum would link each proton to its directly attached carbon atom.

Predicted ¹H NMR Data for this compound This table is predictive, based on the known spectrum of the parent compound and standard chemical shift values.

Chemical Shift (ppm) Multiplicity Assignment
~7.0-7.2 m Aromatic Protons (H-5, H-6, H-7)
~4.0 s C-1 Methylene Protons (CH₂)
~3.1 t C-3 Methylene Protons (CH₂)
~2.8 t C-4 Methylene Protons (CH₂)
~2.6 t Butyl α-Methylene Protons (-CH₂-Ar)
~1.9 br s Amine Proton (NH)
~1.6 m Butyl β-Methylene Protons (-CH₂-CH₂-Ar)
~1.4 m Butyl γ-Methylene Protons (-CH₂-CH₂-CH₃)
~0.9 t Butyl Methyl Protons (-CH₃)

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and elemental formula of a compound. The molecular formula for this compound is C₁₃H₁₉N, corresponding to a monoisotopic mass of approximately 189.1517 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound, an HRMS analysis using a technique like Electrospray Ionization (ESI) in positive ion mode would be expected to detect the protonated molecule [M+H]⁺. The measured mass of this ion would be compared to the calculated theoretical mass to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the structure by showing characteristic losses, such as the cleavage of the butyl group. nih.gov

Expected HRMS Data for this compound

Ion Calculated Mass (m/z) Found Mass (m/z)
[C₁₃H₁₉N + H]⁺ 190.1590 Expected to be within 5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The spectrum of the parent compound, 1,2,3,4-tetrahydroisoquinoline, shows key peaks for N-H, aromatic C-H, and aliphatic C-H stretching. nist.gov The addition of the butyl group would primarily result in more intense and prominent C-H stretching and bending vibrations from the aliphatic chain.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3350-3250 N-H Stretch Secondary Amine
~3100-3000 C-H Stretch Aromatic Ring
2955-2850 C-H Stretch Aliphatic (Butyl & Ring CH₂)
~1600, ~1480 C=C Stretch Aromatic Ring
~1465, ~1380 C-H Bend Aliphatic (CH₂, CH₃)
~850-750 C-H Bend (out-of-plane) Substituted Benzene (B151609)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. researchgate.net The chromophore in this compound is the substituted benzene ring. The parent compound exhibits characteristic absorption bands typical of a benzene derivative. nist.gov The butyl group, being an alkyl substituent, acts as an auxochrome. It is expected to cause a small bathochromic (red) shift of the absorption maxima (λ_max) and possibly a slight increase in molar absorptivity compared to the unsubstituted 1,2,3,4-tetrahydroisoquinoline.

Predicted UV-Vis Absorption Data for this compound (in Methanol)

Absorption Band λ_max (nm) Electronic Transition
Primary ~215 π → π*
Secondary ~275 π → π* (Benzenoid)

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and conformation. While crystal structures for various salts and derivatives of the parent 1,2,3,4-tetrahydroisoquinoline have been reported, confirming the puckered nature of the saturated ring, a specific crystal structure for this compound has not been found in the surveyed literature. nih.govmdpi.com If a suitable single crystal could be grown, X-ray diffraction analysis would confirm the substitution pattern and reveal the solid-state conformation of the molecule, including the orientation of the butyl group relative to the heterocyclic ring system.

Advanced Chromatographic Methods for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Chiral HPLC)

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard method for determining the purity of compounds like this compound. sielc.com The compound would be separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid to ensure the amine is protonated for good peak shape. Purity is determined by the area percentage of the main peak relative to any impurity peaks.

Chiral HPLC: The compound this compound is achiral and therefore does not exist as enantiomers. However, the tetrahydroisoquinoline skeleton is a core component of many chiral natural products and synthetic molecules, where substitution at the C-1 position creates a stereocenter. nih.govlookchem.com In the context of synthesizing such chiral derivatives, chiral HPLC is an indispensable tool. It is used to separate the enantiomers of a racemic mixture, typically using a chiral stationary phase (CSP), to determine the enantiomeric excess (ee) of an asymmetric synthesis. nih.gov

Preclinical Biological and Pharmacological Investigations of Butyl Substituted 1,2,3,4 Tetrahydroisoquinoline Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Anti-mycobacterial)

Derivatives of the THIQ nucleus have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi. researchgate.netdntb.gov.ua

In vitro Efficacy against Bacterial Strains (e.g., Escherichia coli, Mycobacterium tuberculosis)

The antibacterial potential of THIQ derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Certain 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown effectiveness against Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 3.5 to 20 µg/ml. nih.gov

Notably, significant activity has been observed against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov A series of 1-substituted THIQs were synthesized and evaluated for their anti-TB action. nih.gov Specifically, derivatives featuring a 5-bromo-8-hydroxy substitution on the THIQ core, such as the 3′,4′-methylenedioxybenzyl derivative, showed notable potency against M. tuberculosis H37Rv and M. bovis BCG. nih.gov

Table 1: In vitro Antimycobacterial Activity of Selected THIQ Derivatives

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
5-bromo-8-hydroxy-3′,4′-methylenedioxybenzyl THIQM. bovis BCG20 nih.gov
5-bromo-8-hydroxy-2′,3′-methylenedioxyphenyl THIQM. bovis BCG60 nih.gov
8-methoxy-5-bromo-3′,4′-methylenedioxybenzyl THIQM. tuberculosis H37Rv40 nih.gov
1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinesEscherichia coli3.5 - 20 nih.gov

Antifungal Spectrum of Activity

The THIQ scaffold has also served as a basis for the development of potent antifungal agents. Studies have demonstrated the efficacy of these derivatives against a range of fungal species. For instance, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines have exhibited significant antifungal properties against various species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.net One particular derivative, 1,11-bis(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane, showed strong antifungal activity against the pathogenic yeast Candida albicans, with a greater inhibition area than the reference drug. researchgate.net Additionally, certain chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) moiety were found to have high inhibitory activity against the plant pathogen Phytophthora capsici, with an EC50 value of 5.2 μg/mL. nih.gov

Proposed Molecular Targets and Mechanisms of Action (e.g., DNA Gyrase, ATP Synthase Inhibition)

The antimicrobial effects of THIQ derivatives are attributed to their interaction with specific molecular targets essential for microbial survival.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs as it is crucial for bacterial DNA replication. mdpi.comresearchgate.netmdpi.comresearchgate.net While many compounds target the GyrA subunit, the ATPase activity associated with the GyrB subunit also presents a viable target. mdpi.comresearchgate.net Although direct evidence for butyl-substituted THIQs is still emerging, the broader class of heterocyclic compounds is known to produce DNA gyrase inhibitors, suggesting a potential mechanism for THIQ derivatives. researchgate.netresearchgate.net

ATP Synthase Inhibition: ATP synthase is a critical enzyme for cellular energy production in all living organisms. patsnap.comoncotarget.com Inhibition of this enzyme disrupts the energy metabolism of the cell, leading to cell death. patsnap.comoncotarget.com The parent compound, 1,2,3,4-tetrahydroisoquinoline (B50084), has been shown to significantly inhibit mitochondrial respiration by targeting the NADH-ubiquinone oxidoreductase (complex I) and subsequently inhibiting ATP synthesis. nih.gov Furthermore, certain THIQ alkaloids have been found to inhibit the ATP-dependent MurE ligase in Mycobacterium tuberculosis, an essential enzyme in the biosynthesis of the cell wall peptidoglycan. nih.gov This dual action on both energy production and cell wall synthesis highlights a key mechanism for the antimycobacterial activity of THIQs.

Antineoplastic and Antitumor Potency in in vitro and in vivo Preclinical Models

The THIQ scaffold is a prominent feature in a variety of natural and synthetic compounds with potent cytotoxic and antitumor properties. rsc.orgtandfonline.com These derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the induction of programmed cell death (apoptosis). tandfonline.comdntb.gov.ua

Inhibition of Cancer Cell Proliferation in Cell Lines

Numerous studies have demonstrated the potent anti-proliferative activity of THIQ derivatives across a wide range of human cancer cell lines. nih.gov For example, a series of N-substituted THIQ derivatives were evaluated for their cytotoxic effects on breast cancer (MCF-7, MDA-MB-231) and endometrial cancer (Ishikawa) cell lines. nih.gov One compound, 4-ethyl-N-(8-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)benzamide, showed particularly potent activity with IC50 values of 0.61, 1.36, and 0.09 µg/ml on MCF-7, MDA-MB-231, and Ishikawa cells, respectively. aacrjournals.org Other derivatives have shown significant KRas inhibition in various colon cancer cell lines, including Colo320, DLD-1, and HCT116. nih.gov Morpholine-substituted tetrahydroquinoline derivatives also exhibited potent cytotoxicity against lung (A549) and breast (MCF-7, MDA-MB-231) cancer cell lines, with one compound showing an IC50 of 0.033 µM against A549 cells. mdpi.com

Table 2: In vitro Anti-proliferative Activity of Selected THIQ Derivatives

Compound Series/DerivativeCell LineCancer TypeIC50 ValueReference
GM-3-121MCF-7Breast0.43 µg/mL nih.gov
GM-3-121MDA-MB-231Breast0.37 µg/mL nih.gov
GM-3-121IshikawaEndometrial0.01 µg/mL nih.gov
GM-3-18Various Colon Cancer LinesColon0.9 - 10.7 µM nih.gov
Compound 7e (tetrahydroisoquinoline)A549Lung0.155 µM nih.gov
Compound 8d (tetrahydroisoquinoline)MCF-7Breast0.170 µM nih.gov
Compound 10e (morpholine-substituted)A549Lung0.033 µM mdpi.com
STX 3450, 3451, 3329, 2895MDA-MB-231, A549Breast, LungNanomolar concentrations dovepress.com

Modulation of Cellular Apoptosis Pathways (e.g., Bcl-2/Mcl-1 Inhibition, Caspase Activation)

A primary mechanism for the antitumor activity of THIQ derivatives is the induction of apoptosis. dntb.gov.uadovepress.com This is achieved by modulating key proteins in the apoptotic signaling cascade. tandfonline.com

Bcl-2/Mcl-1 Inhibition: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis, with anti-apoptotic members like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1) often overexpressed in cancer cells, promoting their survival. nih.gov A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been specifically developed as dual inhibitors of Bcl-2 and Mcl-1. nih.gov Studies on other quinoline-based compounds have shown that they can downregulate the expression of the anti-apoptotic Bcl-2 protein while upregulating the pro-apoptotic Bax protein. tbzmed.ac.irresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic cascade. dovepress.comtbzmed.ac.irmostwiedzy.pl

Caspase Activation: Caspases are a family of proteases that execute the process of apoptosis. tbzmed.ac.ir The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis. tbzmed.ac.ir Treatment of cancer cells with THIQ derivatives has been shown to induce the proteolytic cleavage of caspases, converting them into their active forms. nih.govmostwiedzy.pl For instance, the active compound 11t, a THIQ-3-carboxylic acid derivative, was found to induce caspase-3 activation in a dose-dependent manner in Jurkat cells. nih.gov Similarly, other derivatives have been shown to activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, ultimately leading to the cleavage of downstream targets like PARP-1 and programmed cell death. tbzmed.ac.irmostwiedzy.pl

Targeting Specific Protein Methyltransferases (e.g., PRMT5 Inhibition)

Protein arginine methyltransferase 5 (PRMT5) has been identified as a significant target in cancer therapy due to its role in various cellular processes that promote tumorigenesis. researchgate.net Overexpression of PRMT5 is linked to a poor prognosis in several cancers, leading to the development of inhibitors to suppress its activity. researchgate.net Preclinical studies have explored various small-molecule inhibitors targeting PRMT5, some of which have shown promising tumor-suppressive effects. nih.govispor.orgnih.gov However, a review of the available preclinical research literature did not yield specific data regarding the activity of 8-Butyl-1,2,3,4-tetrahydroisoquinoline or its closely related analogues as inhibitors of PRMT5.

Inhibition of KRas Signaling

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. mdpi.comyoutube.com The development of inhibitors that can directly target mutated KRAS, particularly the KRAS G12C mutation, has been a significant breakthrough in oncology. nih.govresearchgate.net These inhibitors work by trapping the KRAS protein in an inactive state, thereby blocking downstream signaling pathways essential for tumor growth. nih.gov While extensive research is underway to develop novel KRas inhibitors and understand mechanisms of resistance mdpi.comnih.gov, preclinical studies specifically evaluating this compound for its potential to inhibit KRas signaling have not been identified in the reviewed literature.

Neuropharmacological and Neurodegenerative Disease Research

Dopamine (B1211576) Receptor (D1, D2) Ligand Binding and Functional Modulation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established pharmacophore for dopamine receptor ligands. nih.govresearchgate.net Derivatives of this structure have been extensively synthesized and evaluated for their affinity and selectivity for dopamine D1-like and D2-like receptor families. nih.govmdpi.com

Research has shown that substitutions on the THIQ core are critical for determining receptor affinity and selectivity. Specifically, a butyl-substituted THIQ derivative, 1-butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, has been identified as a potent ligand for D2-like receptors, demonstrating a high binding affinity. nih.gov The benzylisoquinoline alkaloids, from which the THIQ structure is derived, are known to possess dopaminergic activities, and the presence of an N-propyl or N-butyl group can enhance activity at D2 receptors. nih.gov Further studies on other THIQ derivatives have led to the development of potent and selective antagonists for the dopamine D3 receptor, a member of the D2-like family, with affinities in the low nanomolar range. researchgate.netnih.gov

CompoundTargetBinding Affinity (Ki)Reference
1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinolineD2-like Receptors66 nM nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT7) Inverse Agonism

The serotonin 5-HT7 receptor has emerged as a therapeutic target for mood disorders due to its role in regulating processes in the central nervous system like sleep and circadian rhythms. researchgate.netregionh.dk A notable characteristic of the 5-HT7 receptor is its constitutive activity, meaning it can signal without being bound by an agonist. nih.govnih.gov This property allows for modulation by inverse agonists, which bind to the receptor and reduce its basal level of activity.

Preclinical investigations have identified 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides as a class of ligands that interact with the constitutively active 5-HT7 receptor. nih.govresearchgate.net In functional assays using cells expressing the rat 5-HT7 receptor, these compounds produced a decrease in basal adenylate cyclase activity, a hallmark of inverse agonism. nih.gov Further research into related structures, such as 8-hydroxy-tetrahydroisoquinolines, has provided additional insights into the structural requirements for potent inverse agonism at the 5-HT7 receptor. regionh.dk These findings underscore the utility of the tetrahydroisoquinoline scaffold in developing modulators of 5-HT7 receptor activity. regionh.dknih.gov

Orexin (B13118510) Receptor Antagonist Properties

The orexin system, consisting of two G protein-coupled receptors, orexin 1 (OX1) and orexin 2 (OX2), is implicated in regulating sleep-wake cycles and has been linked to reward and addiction processes. nih.govnih.gov Consequently, orexin receptor antagonists are being investigated as potential therapeutics for insomnia and other disorders. wikipedia.org

The 1,2,3,4-tetrahydroisoquinoline core is a key structural feature in several series of selective OX1 receptor antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. While a wide range of substitutions have been explored at various positions of the tetrahydroisoquinoline ring, these studies have not specifically reported on an 8-butyl derivative. nih.govnih.govlookchem.com However, the research confirms that the THIQ scaffold is a validated starting point for designing potent orexin antagonists, with some derivatives achieving nanomolar potency at the OX1 receptor. nih.gov

Compound ClassTargetPotency Range (IC50 / Ke)Reference
Substituted TetrahydroisoquinolinesOrexin 1 (OX1) Receptor8 - 87 nM nih.gov
1-Substituted TetrahydroisoquinolinesOrexin 1 (OX1) ReceptorKe = 16.1 nM (for compound 73) nih.gov

Enzyme Inhibition Relevant to Neurological Disorders (e.g., Cholinesterases, Nitric Oxide Synthases)

Cholinesterases

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Research into novel inhibitors has included the evaluation of various heterocyclic scaffolds. Studies have demonstrated that C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives can exhibit inhibitory activity against both AChE and BChE. nih.gov The introduction of substituents onto the tetrahydroisoquinoline ring is crucial for achieving this inhibitory potential. nih.gov While these findings establish the relevance of the tetrahydroisoquinoline core for this target class, specific preclinical data on the cholinesterase inhibitory activity of this compound was not identified in the reviewed literature.

Nitric Oxide Synthases

Nitric oxide (NO) is a ubiquitous signaling molecule produced by nitric oxide synthase (NOS) enzymes, and its dysregulation is implicated in various pathological states. nih.gov The development of NOS inhibitors is a therapeutic strategy for conditions associated with NO overproduction. nih.govmaastrichtuniversity.nl These inhibitors often target the binding site of the enzyme's substrate, L-arginine. nih.gov A thorough review of preclinical studies did not find evidence of this compound or related THIQ derivatives being investigated as inhibitors of nitric oxide synthases.

Anti-inflammatory and Immunomodulatory Effects

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a core structure in many natural and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory and immunomodulatory effects. amegroups.cnnih.gov Research into synthetic analogs has identified compounds with significant anti-inflammatory properties.

One such derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated pronounced anti-inflammatory and analgesic activity in preclinical models. rsc.org In a formalin-induced arthritis model in rats, this compound was found to have a potent anti-inflammatory effect. rsc.org The study highlighted its potential as a non-narcotic analgesic agent, indicating a mechanism that involves modulation of inflammatory pathways. rsc.org The broader family of isoquinoline (B145761) alkaloids has also been noted for anti-inflammatory capabilities, suggesting that the THIQ nucleus is a promising template for the development of new therapeutic agents targeting inflammation. researchcommons.org

Modulation of Metabolic Pathways (e.g., Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Partial Agonism)

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been extensively investigated as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor involved in regulating glucose metabolism and insulin (B600854) sensitivity. nih.govresearchgate.net Partial agonists of PPARγ are of particular interest as they may offer therapeutic benefits for conditions like type 2 diabetes with a reduced risk of side effects associated with full agonists. nih.gov

Several series of THIQ derivatives have been synthesized and identified as potent and selective PPARγ partial agonists. nih.govnih.gov For instance, (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt (13jE) was identified as a potent and selective human PPARγ agonist with an EC50 value of 85 nM. researchgate.net This compound partially activated PPARγ and demonstrated significant hypoglycemic and hypolipidemic effects in preclinical models. researchgate.net

Another novel series of 2,6,7-substituted THIQ derivatives yielded compound 20g , ((E)-7-[2-(cyclopent-3-eny)-5-methyloxazol-4-ylmethoxy]-2-[3-(2-furyl)acryloyl]-6-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydroisoquinoline), which exhibited potent partial agonist activity with an EC50 of 13 nM and a maximal response of 30%. nih.gov Further optimization led to the development of compound 26v , which showed even stronger PPARγ partial agonist activity (EC50 = 6 nM) and demonstrated the ability to attenuate insulin resistance in animal models. nih.govnih.gov These findings underscore the potential of the THIQ scaffold in designing novel therapeutics for metabolic diseases.

CompoundPPARγ Agonist Activity (EC50)Maximal ResponseReference
Compound 13jE85 nMPartial Agonist researchgate.net
Compound 20g13 nM30% nih.gov
Compound 26v6 nMPartial Agonist nih.gov

Investigation of Other Preclinical Activities (e.g., Acaricidal, Anti-HIV, Antiarrhythmic, Anticonvulsant)

The structural versatility of 1,2,3,4-tetrahydroisoquinoline derivatives has led to the exploration of their therapeutic potential across various other preclinical domains.

Acaricidal Activity A series of 2-aryl-1-cyano-1,2,3,4-tetrahydroisoquinolines has been investigated for in vitro acaricidal activity against the mange mite Psoroptes cuniculi. jst.go.jp All tested compounds showed some level of activity, with compound 1 (1-cyano-2-phenyl-1,2,3,4-tetrahydroisoquinoline) demonstrating the strongest effect, comparable to the standard drug ivermectin. jst.go.jp This compound exhibited a 50% lethal concentration (LC50) value of 0.2421 µg/mL and a 50% lethal time (LT50) of 7.79 hours. Structure-activity relationship (SAR) studies revealed that substitutions on the N-aromatic ring significantly influenced the activity, with halogen and trifluoromethyl groups at the ortho position enhancing potency. jst.go.jp

CompoundLC50 (µg/mL)LT50 (hours)Reference
Compound 10.24217.79
Ivermectin (Control)0.247420.9

Anti-HIV Activity The THIQ scaffold has been utilized to develop potent inhibitors of HIV-1. A series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their activity against the HIV-1(IIIB) strain in C8166 cell cultures. The results indicated that several 6,7-dihydroxytetrahydroisoquinoline derivatives possessed significant anti-HIV activity with high selectivity indices. For example, compounds 6 , 24 , and 36 from the study showed potent activities with EC50 values of 8.2 µM, 4.6 µM, and 5.3 µM, respectively. Their low cytotoxicity resulted in high selectivity indices, making them promising leads for further development.

CompoundAnti-HIV Activity (EC50)Selectivity Index (SI)Reference
Compound 68.2 µM>95
Compound 244.6 µM>159
Compound 365.3 µM>130

Antiarrhythmic Activity The cardiovascular effects of substituted tetrahydroisoquinolines have been explored, revealing potential for modulating heart rhythm. A study on a series of THIQ derivatives found that they could inhibit [3H]-nitrendipine binding and high KCl-induced contraction of rat aorta, suggesting an interaction with L-type calcium channels. jst.go.jp One of the most potent compounds, CPU-23 (1-(1-[(6-methoxy)-naphth-2-yl])-propyl-2-(1-piperidine)-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), induced both hypotension and bradycardia (slowing of the heart rate) in rats. jst.go.jp This effect on heart rate indicates a potential antiarrhythmic action mediated by calcium channel blockade. Furthermore, related natural alkaloids like dauricine, which contain an isoquinoline core, have verified antiarrhythmic effects in both animal and human studies. nih.gov

Anticonvulsant Activity THIQ derivatives have emerged as a promising class of anticonvulsant agents, primarily acting as non-competitive AMPA receptor antagonists. A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and tested for their ability to prevent sound-induced seizures in DBA/2 mice, a common preclinical model for epilepsy. Several of these novel compounds demonstrated high anticonvulsant potency. The development of a 3D pharmacophore model for this class of compounds has further aided in the design of new THIQ-based anticonvulsant agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 8 Butyl 1,2,3,4 Tetrahydroisoquinoline Analogues

Correlating Butyl Substitution at Position 8 with Biological Activity and Selectivity

The substitution pattern at the C8 position of the tetrahydroisoquinoline ring is a critical determinant of biological activity. While direct studies on 8-butyl-1,2,3,4-tetrahydroisoquinoline are not extensively detailed, research on analogous 5,8-disubstituted THIQ derivatives provides significant insights. In a series of compounds developed as inhibitors of Mycobacterium tuberculosis (M. tb), the nature of the substituent at the C8 position was pivotal for efficacy. nih.gov

A study exploring 5,8-disubstituted tetrahydroisoquinolines as inhibitors of M. tb ATP synthase found that while large substituents were tolerated at the C5 position, a nitrogen-containing heterocycle, N-methylpiperazine, was identified as the preferred group at the C8 position for optimal activity. nih.gov This suggests that for this particular target, factors beyond simple hydrophobicity, such as the potential for specific polar or hydrogen bonding interactions, are crucial at the C8 position.

However, the same study noted a broad, general trend where improved potency against M. tb correlated with higher lipophilicity. nih.gov A butyl group, being a moderately sized hydrophobic moiety, would significantly increase the lipophilicity of the molecule at this position. This increased hydrophobicity can enhance membrane permeability and facilitate entry into hydrophobic binding pockets of target proteins. Therefore, an 8-butyl substituent is expected to confer a distinct pharmacological profile compared to a more polar substituent like N-methylpiperazine, likely altering target selectivity. The choice of an 8-butyl group would favor targets with a well-defined hydrophobic pocket in the C8-binding region, potentially shifting activity away from targets that require polar interactions at this site.

PositionSubstituentObserved Effect on ActivityTarget/AssayReference
C8N-methylpiperazinePreferred substituent for potencyM. tb ATP synthase inhibition nih.gov
C8GeneralIncreased lipophilicity correlates with improved potencyAnti-mycobacterial activity nih.gov

Influence of Alkyl Chain Length and Branching on Biological Efficacy and Pharmacological Profile

The length and branching of alkyl chains are fundamental parameters in drug design that modulate pharmacokinetics and pharmacodynamics. The length of an alkyl chain directly impacts hydrophobicity, which can influence membrane traversal, protein binding, and metabolic stability. Studies on various classes of bioactive molecules demonstrate a clear structure-activity relationship with respect to alkyl chain length.

For instance, in a series of N-1 alkyl-substituted cannabimimetic indoles, optimal binding affinity for both CB1 and CB2 receptors was achieved with a five-carbon side chain. nih.gov A further increase in chain length to seven carbons resulted in a dramatic loss of binding affinity, indicating that the receptor's binding pocket has a specific size limitation. nih.gov Similarly, studies on N-alkylmorpholine derivatives against MRSA found that bactericidal effects were highest for compounds with alkyl chains between 12 and 16 carbons, while chains with fewer than five carbons were inactive. researchgate.net

These findings establish a general principle: there is often an optimal alkyl chain length for maximizing ligand-target interactions. A chain that is too short may not sufficiently engage a hydrophobic pocket, while one that is too long can introduce steric hindrance or unfavorable conformational constraints. A butyl group at the C8 position represents a four-carbon, unbranched chain, which provides a balance of increased lipophilicity without excessive bulk. This modification would be expected to enhance interactions with hydrophobic pockets of a specific size. Branching of the alkyl chain, such as using an isobutyl or tert-butyl group, would introduce greater steric bulk, which could either improve binding by filling a pocket more effectively or decrease activity by causing steric clashes. For example, in one study on THIQ derivatives, compounds with a tert-butyl group showed diminished activity compared to those with a less bulky ethyl group. nih.gov

Compound ClassAlkyl Chain PositionOptimal Chain Length for ActivityEffect of Longer/Shorter ChainsReference
Cannabimimetic IndolesN-15 carbonsDecreased binding affinity (>6 carbons) nih.gov
PorphyrinsPyridinium N-alkyl8 carbonsVaried effects on photostability vs. efficacy nih.gov
N-AlkylmorpholinesN-alkyl12-16 carbonsInactive (<5 carbons) researchgate.net
THIQ DerivativesPhenyl @ C4Ethyl > tert-butylDiminished activity with bulkier group nih.gov

Stereochemical Aspects and Chiral Recognition in Ligand-Target Interactions

Stereochemistry is paramount in determining the biological activity of tetrahydroisoquinoline derivatives, as molecular targets like enzymes and receptors are chiral environments. The three-dimensional arrangement of substituents on the THIQ scaffold dictates the molecule's ability to achieve the correct orientation for binding and recognition.

Chiral centers at the C1 and C3 positions of the THIQ ring have been shown to have a profound impact on activity. For a series of THIQ-based orexin-1 (OX₁) receptor antagonists, the S-configuration at the C1 position was found to be essential for activity. nih.gov In another example involving NMDA receptor modulators, the S-(-) enantiomer of a THIQ derivative was active at multiple GluN2 subunits (B, C, and D), whereas the corresponding R-(+) enantiomer was only active at the GluN2C/D subunits, demonstrating clear chiral recognition and subtype selectivity. nih.gov

Furthermore, substitution can be used to bias the molecule's conformation. Introducing a methyl group at the C3 position of certain antiproliferative THIQs resulted in a 10-fold increase in potency. acs.org This was attributed to the methyl group favoring a "steroid-like" conformation that presents the pharmacophoric elements in a more optimal geometry for interacting with the target, tubulin. acs.org

Impact of Substituents at Other Positions (e.g., N-substitution, C1, C5, C6, C7) on SAR

The biological profile of this compound is not defined by the C8 substituent alone but by the collective contribution of all substituents on the scaffold. SAR studies have extensively mapped the importance of other positions.

N-Substitution (C2): The nitrogen atom at position 2 is a common site for modification. N-alkylation can modulate properties like basicity, solubility, and the ability to form interactions within the binding site. In the development of orexin (B13118510) antagonists, various N-alkylation patterns were explored to optimize potency and selectivity. nih.gov

C1-Substitution: As noted, the stereochemistry at C1 is often crucial. nih.govnih.gov The nature of the substituent itself is also important; for instance, antitrypanosomal activity in one series of THIQs was unaffected by substitution at the C1 position, indicating target-specific requirements. rsc.org

C5-Substitution: In the 5,8-disubstituted anti-mycobacterial series, a range of substituents at C5, including hydrogen, methyl, methoxy (B1213986), fluorine, and even the bulky benzyl (B1604629) group, were well-tolerated, suggesting this position is relatively open to modification for that specific target. nih.gov

C6 and C7-Substitution: The aromatic portion of the THIQ ring is frequently substituted at the C6 and C7 positions, often with methoxy or hydroxyl groups. These electron-donating groups are important for modulating the electronic properties of the aromatic ring and can act as hydrogen bond donors or acceptors. nuph.edu.ua For OX₁ antagonists, SAR studies revealed a preference for electron-deficient groups at the C7 position, with ethoxy and propoxy groups conferring high potency. nih.gov

The interplay between these substituents is key. For example, the hydrophobic contribution of an 8-butyl group might be complemented by a hydrogen-bonding group at C7 and a sterically defined, receptor-orienting group at C1 to achieve high-affinity and selective binding.

PositionType of SubstituentGeneral Impact on SARReference
N2Alkyl groupsModulates potency and selectivity nih.gov
C1Methyl, BenzylStereochemistry is often critical for activity nih.govnih.gov
C5H, Me, OMe, F, BnTolerates a wide range of substituents in some series nih.gov
C7Alkoxy, Electron-deficient groupsStrongly influences potency and electronic properties nih.gov

Quantitative Descriptors and Their Correlation with Preclinical Biological Activities (e.g., Hydrophobicity, Molecular Size, Electronic Properties)

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for rationalizing and predicting the biological activity of compounds based on physicochemical descriptors. For THIQ derivatives, key descriptors include hydrophobicity, molecular size, and electronic properties.

Hydrophobicity: As previously mentioned, a direct correlation between increased lipophilicity (hydrophobicity) and improved biological potency has been observed for THIQ derivatives, particularly in anti-mycobacterial agents. nih.gov The addition of an 8-butyl group would substantially increase the calculated logP (a measure of hydrophobicity) of the parent THIQ molecule. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), often reveal specific regions where hydrophobic character is favorable for activity. mdpi.com An 8-butyl group would be predicted to enhance activity if it occupies such a region in the target's binding site.

Molecular Size and Shape: Descriptors related to molecular volume and surface area are critical. While increased size can lead to better van der Waals interactions, exceeding the volume of a binding pocket leads to steric clashes and a loss of activity. CoMFA steric contour maps can visualize these preferred and disallowed regions of bulk. mdpi.com

Electronic Properties: The electronic nature of the THIQ scaffold, modulated by its substituents, is crucial for binding. QSAR studies on other heterocyclic scaffolds have successfully used electronic descriptors like HOMO/LUMO energies and atomic net charges to predict activity. orientjchem.org For example, electron-withdrawing or electron-donating groups on the aromatic ring of the THIQ can alter its ability to participate in π-π stacking or cation-π interactions with protein residues. An 8-butyl group, being an electron-donating alkyl group, would subtly modify the electronic properties of the aromatic ring. Multi-QSAR modeling has been successfully applied to THIQ derivatives to identify crucial structural features for the inhibition of targets like HDAC8. nih.gov

The 8-butyl substituent primarily contributes to hydrophobicity and molecular size. A successful QSAR model would likely show a positive correlation for a hydrophobicity descriptor and a specific volume parameter corresponding to the C8 position.

Molecular Determinants of Ligand-Target Binding Specificity

The specificity of a ligand for its target is determined by a unique combination of intermolecular interactions within the binding site. Molecular docking studies on various THIQ derivatives have elucidated the key determinants of binding.

Hydrophobic Interactions: The THIQ core itself, particularly the aromatic ring, frequently engages in hydrophobic interactions. In several kinase models, the THIQ ring is buried deep within a hydrophobic cavity of the receptor. nih.gov An 8-butyl group would be ideally positioned to extend this hydrophobic engagement into an adjacent sub-pocket. Docking studies of a THIQ derivative into the RET enzyme showed that the ligand formed Pi-alkyl bonds with proline and arginine residues, a type of interaction for which an 8-butyl group would be well-suited. nih.gov

Hydrogen Bonding: While the 8-butyl group cannot form hydrogen bonds, other functional groups on the THIQ scaffold are critical for this interaction, which often confers specificity. For example, carbonyl or amide oxygen atoms in N-acyl THIQ derivatives have been shown to form crucial hydrogen bonds with backbone or side-chain hydrogens of residues like threonine and serine in kinase binding sites. nih.gov

π-π and Cation-π Stacking: The aromatic ring of the THIQ scaffold can participate in π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine. Docking of THIQ-based HIV reverse transcriptase inhibitors showed hydrophobic contacts, likely including π-π interactions, with Tyr-188, Tyr-181, and Trp-229. rsc.org

Chelation: In metalloenzymes, substituents on the THIQ ring can chelate metal ions in the active site. An anti-influenza THIQ derivative was shown to chelate a manganese ion via atoms on its C7 substituent. rsc.org

The binding specificity of an 8-butyl-THIQ analogue would arise from a composite of these interactions. The butyl group would likely act as a hydrophobic anchor, occupying a lipid-facing pocket, while the precise arrangement of hydrogen bond donors/acceptors and other functional groups at positions C1, C2, C6, and C7 would fine-tune the interactions to achieve selectivity for a specific biological target.

Emerging Research Avenues and Future Perspectives for 8 Butyl 1,2,3,4 Tetrahydroisoquinoline Research

Development of Highly Regio- and Stereoselective Synthetic Methodologies for Novel Analogues

A primary challenge in exploring the therapeutic potential of 8-Butyl-1,2,3,4-tetrahydroisoquinoline lies in the development of efficient and versatile synthetic routes. Traditional methods for constructing the THIQ core, such as the Pictet-Spengler and Bischler-Napieralski reactions, are well-established but may lack the precise control required for producing complex, stereochemically pure analogues. nih.govrsc.org

Future synthetic research will focus on advanced methodologies that offer high regio- and stereoselectivity. Asymmetric synthesis is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. Promising strategies include:

Catalytic Asymmetric Hydrogenation: The use of chiral transition-metal catalysts (e.g., Ruthenium or Rhodium complexes) to hydrogenate a corresponding isoquinoline (B145761) or dihydroisoquinoline precursor can provide access to enantiomerically enriched THIQs.

Diastereoselective Cyclizations: Starting from readily available chiral precursors, such as N-tert-butanesulfinyl imines, allows for diastereoselective additions and subsequent cyclizations to form the THIQ ring with high stereocontrol. ua.es

Modern Cycloaddition Reactions: Asymmetric [3+2] 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines offer an efficient method for constructing diverse and complex chiral THIQ skeletons under mild conditions. nih.gov

A key consideration for any synthetic approach is controlling the substitution at the 8-position of the aromatic ring, which can be challenging. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been applied to synthesize 8-arylisoquinoline derivatives and could be adapted for the synthesis of 8-alkyl analogues like the target compound. acs.org

Table 1: Comparison of Synthetic Methodologies for Substituted THIQ Analogues

MethodologyKey FeaturesAdvantages for 8-Butyl-THIQ AnaloguesChallenges
Pictet-Spengler Reaction Condensation of a β-arylethylamine with an aldehyde/ketone followed by acid-catalyzed cyclization. rsc.orgWell-established, high atom economy.Often requires harsh conditions; limited stereocontrol without chiral auxiliaries or catalysts.
Bischler-Napieralski Reaction Cyclodehydration of a β-arylethylamide followed by reduction. rsc.orgGood for 1-substituted THIQs.Requires a two-step process (cyclization then reduction); functional group tolerance can be an issue.
Asymmetric Hydrogenation Enantioselective reduction of an isoquinoline precursor using a chiral catalyst. nih.govDirect route to chiral products with high enantiomeric excess.Catalyst performance can be sensitive to substrate substitution patterns.
1,3-Dipolar Cycloaddition Reaction of C,N-cyclic azomethine imines with dipolarophiles. nih.govHigh diastereoselectivity and enantioselectivity; mild reaction conditions.Requires synthesis of specific dipole precursors.

Identification of New Preclinical Pharmacological Targets and Therapeutic Applications

The THIQ scaffold is present in compounds with a remarkable diversity of pharmacological activities, suggesting that this compound and its derivatives could interact with numerous biological targets. dntb.gov.uanuph.edu.ua Future research will involve screening these novel analogues against various target classes to uncover new therapeutic applications.

Potential areas for investigation include:

Anticancer Activity: THIQ derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including tubulin polymerization, cell cycle arrest, and inhibition of key signaling proteins like KRas and VEGF receptors. nih.govnih.govtandfonline.comnih.gov Screening a library of 8-butyl analogues against a panel of cancer cell lines could identify novel cytotoxic agents. aacrjournals.org

Antiviral Activity: The THIQ core is found in molecules that inhibit viral enzymes, such as HIV-1 reverse transcriptase. rsc.orgrasayanjournal.co.inresearchgate.net Molecular docking studies have shown that THIQ analogues can fit into the non-nucleoside inhibitor binding pocket of this enzyme. rsc.orgrasayanjournal.co.in

Neurological Disorders: Substituted THIQs act as ligands for dopamine (B1211576), serotonin (B10506), and orexin (B13118510) receptors, indicating potential applications in treating psychiatric and neurological disorders like Parkinson's disease, depression, and sleep disorders. nuph.edu.uaresearchgate.netwikipedia.org The butyl group could enhance lipophilicity, potentially improving blood-brain barrier penetration for CNS-targeted therapies.

Table 2: Potential Pharmacological Targets for THIQ-based Compounds

Target ClassSpecific Example(s)Potential Therapeutic Application
Kinases / Growth Factors KRas, VEGFR2, mTOR nih.govnih.govmdpi.comOncology (e.g., Colon, Breast Cancer)
Viral Enzymes HIV-1 Reverse Transcriptase rasayanjournal.co.inresearchgate.netAntiviral (HIV/AIDS)
Cytoskeletal Proteins Tubulin tandfonline.comOncology
G-Protein Coupled Receptors Dopamine (D1/D2), Serotonin (5-HT), Orexin (OX1/OX2) Receptors nuph.edu.uaresearchgate.netwikipedia.orgNeurology, Psychiatry
Cholinesterases Acetylcholinesterase, Butyrylcholinesterase researchgate.netNeurodegenerative Disease (e.g., Alzheimer's)

Application of Advanced Computational Techniques for Rational Design and Optimization

Advanced computational chemistry provides powerful tools to accelerate the drug discovery process by enabling the rational design and optimization of novel analogues. mdpi.com For the this compound scaffold, these techniques can predict binding affinities, elucidate structure-activity relationships (SAR), and prioritize compounds for synthesis.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand to a specific protein target. Docking studies have been successfully used to investigate the binding of THIQ analogues to targets like HIV-1 RT, KRas, and various kinases. nih.govrasayanjournal.co.innih.gov This approach can be used to design 8-butyl-THIQ derivatives with improved interactions within a target's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of a ligand-protein complex over time. For flexible molecules like 8-butyl-THIQ, MD can validate the stability of docked poses and reveal key interactions that contribute to binding affinity. mdpi.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By building a QSAR model for a series of 8-butyl-THIQ analogues, the activity of new, unsynthesized compounds can be predicted, guiding synthetic efforts toward more potent molecules. tandfonline.com

Interdisciplinary Research Integrating Synthesis, Biological Evaluation, and Computational Chemistry

The most effective path forward for exploring the potential of this compound involves a highly integrated, interdisciplinary research program. This approach creates a synergistic cycle of design, synthesis, and testing that is crucial for modern drug discovery. nih.gov

This iterative workflow consists of four key stages:

Design: Using computational tools like molecular docking and QSAR, a virtual library of novel 8-butyl-THIQ analogues is designed with predicted activity against selected biological targets.

Synthesis: The prioritized compounds are then synthesized using the advanced regio- and stereoselective methodologies described in section 7.1.

Evaluation: The synthesized compounds undergo comprehensive biological evaluation, including in vitro assays to determine their potency and selectivity against the intended targets and cell-based assays to assess their functional effects.

Optimization: The experimental data from the biological evaluation are used to refine the computational models. This feedback loop informs the design of a new generation of analogues with improved properties, restarting the cycle.

By integrating the expertise of computational chemists, synthetic organic chemists, and pharmacologists, this approach maximizes the efficiency of the discovery process, paving the way for the development of novel therapeutic agents based on the this compound scaffold.

Q & A

Q. What are the foundational synthetic routes for 8-butyl-1,2,3,4-tetrahydroisoquinoline (8-BTHIQ), and how can researchers optimize yield in early-stage synthesis?

The Bischler-Nepieralski reaction is a classical method for synthesizing tetrahydroisoquinoline (THIQ) scaffolds. This involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or similar agents . For 8-BTHIQ, introducing the butyl group at the 1-position requires alkylation of the THIQ precursor. Optimization includes:

  • Temperature control : Alkylation at 0–5°C minimizes side reactions.
  • Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reactivity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity. Yield typically ranges from 40–60% for small-scale reactions .

Q. Which spectroscopic techniques are critical for characterizing 8-BTHIQ and its intermediates?

  • NMR : ¹H/¹³C NMR identifies alkyl chain integration (e.g., butyl CH₂/CH₃ signals at δ 0.8–1.5 ppm) and aromatic proton environments.
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₉N: m/z 190.1596).
  • FT-IR : Verifies NH stretching (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. How can researchers assess the purity of 8-BTHIQ derivatives, and what are common contaminants?

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm. Purity >95% is acceptable for biological assays.
  • TLC : Hexane/ethyl acetate (3:1) with visualization via iodine vapor or UV. Common contaminants include unreacted alkyl halides or THIQ byproducts .

Advanced Research Questions

Q. How does alkyl chain length (C₆–C₁₇) at the 1-position influence the biological activity of THIQ derivatives, and what methodological frameworks support structure-activity relationship (SAR) studies?

Evidence indicates a lack of systematic SAR data for C₆–C₁₇ chains . To address this:

  • Synthetic diversification : Use reductive amination or nucleophilic substitution to generate 1-alkyl-THIQs with varying chain lengths.
  • Biological assays : Test cytotoxicity (MTT assay), antibacterial activity (MIC against S. aureus), and antifungal activity (Candida spp.).
  • Computational modeling : Apply molecular docking (AutoDock Vina) to predict binding affinity with targets like DNA gyrase or fungal lanosterol demethylase .

Q. What strategies enable regioselective introduction of substituents (e.g., methoxy, sulfonyl) at the 7- or 8-position of 8-BTHIQ?

  • Directed lithiation : Treat 8-BTHIQ with LDA (lithium diisopropylamide) at −78°C to deprotonate the 7-position, followed by electrophilic quenching (e.g., methyl disulfide for sulfonyl groups) .
  • Friedel-Crafts acylation : Introduce acyl groups at the 8-position using AlCl₃ as a catalyst, followed by reduction to alkyl chains .

Q. How can researchers resolve contradictions in reported biological activity data for 8-BTHIQ analogs?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., oxidative dealkylation).
  • Positive controls : Compare with known THIQ-based drugs (e.g., solifenacin for anticholinergic activity) .

Q. What are the challenges in synthesizing bifunctional 8-BTHIQ derivatives, and how can cross-coupling reactions be optimized?

Bifunctional derivatives (e.g., carbazole-THIQ hybrids) require precise control over steric and electronic effects:

  • Buchwald-Hartwig coupling : Attach aryl groups using Pd₂(dba)₃/Xantphos catalyst (yield: 50–70%).
  • Solvent/base optimization : Use toluene/K₃PO₄ to minimize side reactions .

Q. How do 8-BTHIQ derivatives interact with metal ions, and what techniques characterize these complexes?

  • Coordination studies : Titrate 8-BTHIQ with Cu²⁺ or Zn²⁺ salts in methanol. Monitor shifts in UV-Vis spectra (e.g., λmax ~250 nm for Cu complexes).
  • Calorimetry : Measure binding constants (Kₐ) via isothermal titration calorimetry (ITC). Applications include catalytic oxidation or antimicrobial synergy .

Methodological Challenges

Q. What are the limitations of current THIQ functionalization methods, and how can green chemistry principles improve scalability?

  • Limitations : Harsh reagents (e.g., POCl₃) and low regioselectivity.
  • Solutions :
    • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hrs).
    • Biocatalysis : Use lipases for enantioselective alkylation .

Q. How can computational tools predict the metabolic stability of 8-BTHIQ derivatives in drug discovery pipelines?

  • ADMET prediction : SwissADME or ADMETLab to estimate hepatic clearance and CYP450 interactions.
  • Metabolite ID : Use GLORY or Meteor software to simulate Phase I/II metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.